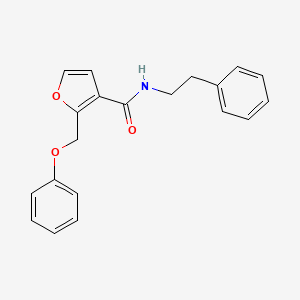

N-phenethyl-2-(phenoxymethyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-phenethyl-2-(phenoxymethyl)furan-3-carboxamide is a furan-carboxamide derivative, which is a class of compounds that have been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on furan-carboxamide derivatives is relevant as they share a common furan moiety and are structurally related. These compounds have been investigated for their potential as inhibitors of lethal H5N1 influenza A viruses, antibacterial agents, and for their antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves various chemical reactions, starting from simple furan compounds and building up the complexity through a series of steps. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylating the carboxamide with triphenylphosphine palladium catalyst and K3PO4 as a base . Similarly, other furan-carboxamide derivatives were synthesized from their respective starting materials, employing different reagents and catalysts to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The furan ring is a five-membered aromatic heterocycle with oxygen as the heteroatom, which can be substituted at various positions to modulate the compound's biological activity. The carboxamide group serves as a linker and can be further modified to introduce additional substituents, such as phenyl rings or other aromatic systems . The structure-activity relationship (SAR) studies have shown that specific substitutions on the furan ring can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

Furan-carboxamide derivatives undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to introduce different aryl groups into the furan ring . Acid-catalyzed transformations can lead to furan ring opening and the formation of new heterocyclic systems . The reactivity of the furan ring and the carboxamide group allows for the synthesis of a wide range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the aromaticity and electron-rich nature of these compounds, which can affect their solubility and reactivity. The carboxamide group can engage in hydrogen bonding, impacting the compound's stability and interactions with biological targets. The substituents on the furan ring and the carboxamide nitrogen can further modulate these properties, leading to compounds with varying degrees of lipophilicity, solubility, and potential for bioactivity .

Aplicaciones Científicas De Investigación

Solar Energy Conversion

The study of phenothiazine derivatives, including furan-linked conjugates, has shown their application in dye-sensitized solar cells (DSSCs). A specific derivative with a furan linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of furan derivatives in enhancing the performance of solar cells (Se Hun Kim et al., 2011).

Advanced Materials

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been identified as sustainable alternatives to traditional polyphthalamides. These materials are promising for high-performance applications, showing comparable thermal and mechanical properties to their non-sustainable counterparts (Yi Jiang et al., 2015).

Antiviral Research

Novel series of furan-carboxamide derivatives have been synthesized and characterized for their potent inhibitory activity against the influenza A H5N1 virus. These findings indicate the potential of furan-carboxamide derivatives in developing antiviral therapies (Yu Yongshi et al., 2017).

Biobased Polymers

The enzymatic polymerization of biobased monomers including furan derivatives has been explored for the synthesis of novel polyesters. These furan-based polyesters are being developed as environmentally friendly materials with potential applications in various industries (Yi Jiang et al., 2014).

Synthetic Chemistry and Catalysis

Research has been conducted on the synthesis and reactivity of furan derivatives for applications in synthetic chemistry, including the development of new catalytic processes. Studies include the synthesis of furan-2-carboxamides and their applications in the synthesis of complex molecules with potential pharmaceutical applications (N. Zanatta et al., 2007).

Bio-imaging

A phenoxazine-based fluorescence chemosensor incorporating furan-2-carboxamide has been developed for the detection of Cd2+ and CN− ions. This chemosensor demonstrates potential for bio-imaging applications in live cells and zebrafish, offering a new tool for biological research and diagnostics (P. Ravichandiran et al., 2020).

Direcciones Futuras

Furan derivatives are a topic of ongoing research in medicinal chemistry, with many studies exploring their potential as therapeutic agents . Future research on “N-phenethyl-2-(phenoxymethyl)furan-3-carboxamide” could involve more detailed studies of its synthesis, properties, and potential biological activities.

Propiedades

IUPAC Name |

2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-20(21-13-11-16-7-3-1-4-8-16)18-12-14-23-19(18)15-24-17-9-5-2-6-10-17/h1-10,12,14H,11,13,15H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAMRBIYNGUTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(OC=C2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)

![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)

![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)

![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)

![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride](/img/structure/B2516634.png)